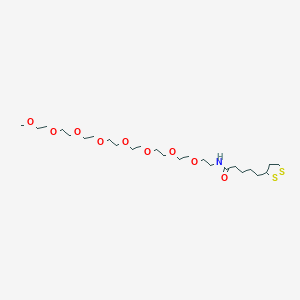
1-(2-Bromo-3-methylbenzoyl)imidazole
Descripción general
Descripción
“1-(2-Bromo-3-methylbenzoyl)imidazole” is a chemical compound with the molecular formula C10 H9 Br N2 O and a molecular weight of 253.094 . It is categorized under halides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring containing two nitrogen atoms, a bromine atom, a methyl group, and a benzoyl group . The exact structure and bond formation need further investigation.Aplicaciones Científicas De Investigación
Fuel Cell Electrolytes : Imidazole derivatives, including those related to 1-(2-Bromo-3-methylbenzoyl)imidazole, have been used in fuel cell technologies. For instance, imidazole and 1-methyl imidazole additives in polybenzimidazole membranes equilibrated with phosphoric acid show high-temperature proton-conducting properties, beneficial for fuel cells (Schechter & Savinell, 2002).
Homogeneous Catalysis : Imidazole-based compounds have been utilized in homogeneous catalysis. The reaction of 1-mesityl imidazole with bromo-oxazoline and subsequent conversion to a silver N-heterocyclic carbene complex showed effectiveness in Heck and Suzuki C−C coupling reactions, a critical process in organic synthesis (César et al., 2002).
Pharmaceutical Synthesis : Imidazole derivatives have been investigated for their potential in pharmaceutical synthesis. For example, compounds with imidazole structures have been explored as thromboxane synthetase inhibitors and antihypertensive agents (Wright et al., 1986).
Material Science : Imidazole derivatives are used in material science, for instance, in the synthesis of new structures of imidazole salts which may have applications in drug development and other fields (Mallah, 2020).
Bioactivity Studies : Studies on the bioactivity of imidazole derivatives, such as evaluating their antibacterial, antifungal, and insecticidal properties, are prevalent. This includes research on 1-tolyl-3-aryl-4-methylimidazole-2-thiones (Saeed & Batool, 2007).
Ferroelectric Materials : Imidazole units in benzimidazoles have shown promise in ferroelectric and antiferroelectric applications due to their stable chemical nature and electric polarity bistability (Horiuchi et al., 2012).
CO2 Capture : Certain imidazole derivatives have been developed for CO2 capture, demonstrating reversible sequestration of CO2 as a carbamate salt. This offers a potential solution for environmental concerns related to CO2 emissions (Bates et al., 2002).
Safety and Hazards
Direcciones Futuras
Imidazoles are key components in a variety of applications, from pharmaceuticals to functional materials . The development of novel methods for the synthesis of substituted imidazoles is of strategic importance . Future research could focus on the synthesis, functionalization, and application of “1-(2-Bromo-3-methylbenzoyl)imidazole”.
Propiedades
IUPAC Name |
(2-bromo-3-methylphenyl)-imidazol-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-3-2-4-9(10(8)12)11(15)14-6-5-13-7-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYGFUZVIZAGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline](/img/structure/B1407583.png)


![[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B1407590.png)


![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1407596.png)
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407599.png)



